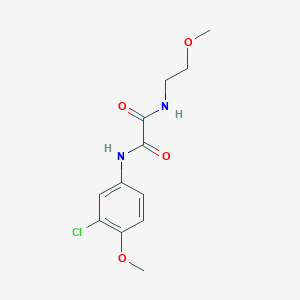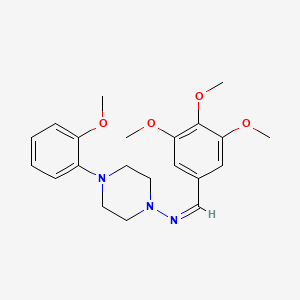![molecular formula C21H25N3O2 B3897353 4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3897353.png)
4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine
Übersicht
Beschreibung
4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine, also known as MMPP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits potent antipsychotic and antidepressant activities, making it a promising candidate for the development of new drugs for the treatment of mental disorders. This compound has also been investigated for its analgesic and anti-inflammatory properties, indicating its potential use in pain management.
Wirkmechanismus
The exact mechanism of action of 4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine is not fully understood. However, it is believed that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, which may contribute to its antipsychotic and antidepressant activities. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, which may explain its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects. This compound has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and growth of neurons, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to reduce oxidative stress and inflammation, indicating its potential use in the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine in lab experiments is its high potency and selectivity, which allows for precise and accurate measurements of its effects. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Furthermore, the exact mechanism of action of this compound is not fully understood, which may complicate the interpretation of its effects in certain experimental settings.
Zukünftige Richtungen
The potential applications of 4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine in various fields of scientific research are vast and diverse. Some of the future directions for the study of this compound include:
1. Investigating the potential use of this compound in the treatment of other mental disorders, such as anxiety and bipolar disorder.
2. Exploring the neuroprotective effects of this compound in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Investigating the potential use of this compound as a tool for studying the role of dopamine and serotonin receptors in the brain.
4. Developing new analogs of this compound with improved potency and selectivity for specific receptor subtypes.
5. Investigating the potential use of this compound in the treatment of pain and inflammation.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications. This compound exhibits potent antipsychotic and antidepressant activities, analgesic and anti-inflammatory properties, and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.
Eigenschaften
IUPAC Name |
(Z,E)-3-(2-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-25-20-11-5-3-8-18(20)9-7-13-22-24-16-14-23(15-17-24)19-10-4-6-12-21(19)26-2/h3-13H,14-17H2,1-2H3/b9-7+,22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEFSUWPUYWYBZ-KIMCNIAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N\N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}carbonyl)-3,5-bis(methylthio)isothiazole](/img/structure/B3897277.png)
![N-methyl-2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetamide](/img/structure/B3897286.png)
![3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B3897300.png)


![N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3897313.png)
![2-(3-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3897320.png)
![N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B3897328.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3897333.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3897338.png)
![methyl 1-allyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3897346.png)

